2-Hydroxy-4-methylpentanoyl chloride
Description
2-Hydroxy-4-methylpentanoyl chloride is an aliphatic acyl chloride characterized by a hydroxyl (-OH) group at the C2 position and a methyl (-CH₃) branch at the C4 position of a pentanoyl backbone. Acyl chlorides are highly reactive intermediates widely used in organic synthesis for introducing acyl groups into molecules. The hydroxyl group in this compound may influence its reactivity, solubility, and stability compared to non-hydroxylated analogs.
Properties
CAS No. |
117485-99-1 |
|---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.6 g/mol |
IUPAC Name |
2-hydroxy-4-methylpentanoyl chloride |
InChI |
InChI=1S/C6H11ClO2/c1-4(2)3-5(8)6(7)9/h4-5,8H,3H2,1-2H3 |
InChI Key |
UEKXMNUYHPMBAH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)Cl)O |
Canonical SMILES |
CC(C)CC(C(=O)Cl)O |
Synonyms |
Pentanoyl chloride, 2-hydroxy-4-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
2-Hydroxy-4-methylpentanoyl Chloride (Hypothetical)
- Structure : Aliphatic chain with -Cl, -OH, and -CH₃ groups.
- Functional Groups : Acyl chloride (-COCl), hydroxyl (-OH), methyl branch.
- Key Features : Polar due to -OH, reactive acyl chloride center.
2-[2,4-Di-tert-pentylphenoxy]hexanoyl Chloride ( )
- Structure: Hexanoyl chloride substituted with a bulky 2,4-di-tert-pentylphenoxy group.
- Functional Groups : Acyl chloride (-COCl), aromatic ether (-O-).
- Key Features : Bulky substituents reduce reactivity and enhance steric hindrance.
- Applications : Market data suggest industrial use in specialty chemicals (2018 consumption data provided) .
2-Methylbenzoyl Chloride ( )
- Structure : Aromatic acyl chloride with a methyl group at the ortho position.
- Functional Groups : Acyl chloride (-COCl), aromatic ring.
- Key Features : Higher thermal stability (boiling point: 213°C) due to aromaticity .
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid ( )
- Structure: Pentanoic acid derivative with hydroxyl and carbamate groups.
- Functional Groups : Carboxylic acid (-COOH), hydroxyl (-OH), carbamate.
Physical and Chemical Properties
Key Observations:
- Reactivity : Acyl chlorides (e.g., 2-Methylbenzoyl chloride) are more reactive than carboxylic acids or carbamates due to the electrophilic -COCl group .
- Stability : Aromatic acyl chlorides (e.g., 2-Methylbenzoyl chloride) exhibit higher thermal stability than aliphatic analogs .
- Solubility: The hydroxyl group in this compound may enhance water solubility compared to non-polar analogs like 2-[2,4-Di-tert-pentylphenoxy]hexanoyl chloride .
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